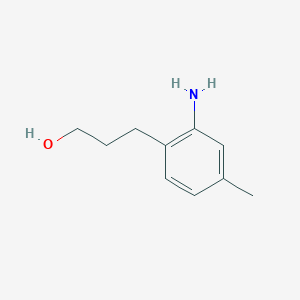

3-(2-Amino-4-methylphenyl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Amino-4-methylphenyl)propan-1-ol is a chemical compound with the molecular formula C10H15NO . It is primarily used for research and development purposes .

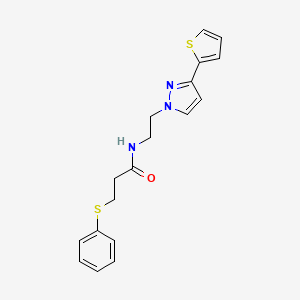

Molecular Structure Analysis

The molecular structure of 3-(2-Amino-4-methylphenyl)propan-1-ol consists of a propanol backbone with an amino-methylphenyl group attached . The molecular weight of this compound is 165.23 .Applications De Recherche Scientifique

Building Block in Drug Synthesis

“3-(2-Amino-4-methylphenyl)propan-1-ol” is a crucial building block in the synthesis of many drug candidates . It’s used in the manufacture of N-(3-Amino-4-methylphenyl)benzamide, which has a wide range of applications in medicinal chemistry .

Continuous Flow Microreactor System

This compound has been used in the development of a continuous flow microreactor system . This system was designed to synthesize N-(3-Amino-4-methylphenyl)benzamide and determine intrinsic reaction kinetics parameters .

Kinetics Study in Microflow System

The compound has been used in kinetics studies in a microflow system . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .

Optimization of Reaction Conditions

The kinetic model developed from the study of this compound was used to optimize reaction conditions . As a result, N-(3-Amino-4-methylphenyl)benzamide was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

Selective Monoacylation Process

The compound is involved in a selective monoacylation process . Since the two amine groups in the compound are in different chemical environments, parallel monoacylation by-products and consecutive diacylation by-products coexist .

Preparation of Fluoroindole

2-Fluoro-4-methylaniline, a compound related to “3-(2-Amino-4-methylphenyl)propan-1-ol”, is used in the preparation of 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction .

Propriétés

IUPAC Name |

3-(2-amino-4-methylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-4-5-9(3-2-6-12)10(11)7-8/h4-5,7,12H,2-3,6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFQNEQYZPUQQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Amino-4-methylphenyl)propan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1-phenylcyclopentyl)methanone;hydrochloride](/img/structure/B2448601.png)

![1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2448604.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B2448607.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide](/img/structure/B2448610.png)

![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2448612.png)

![N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2448614.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2448615.png)

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448617.png)